5-Iodo-3-(trifluoromethyl)picolinonitrile

Description

Significance and Research Context of Halogenated Fluorinated Picolinonitriles

Halogenated and fluorinated picolinonitriles represent a class of chemical intermediates prized for their utility in constructing sophisticated molecular architectures. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry. nih.gov This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The trifluoromethyl group is strongly electron-withdrawing, a property that can profoundly influence the chemical characteristics of the parent molecule. nih.gov

The presence of a halogen atom, such as iodine, on the pyridine (B92270) ring serves as a versatile synthetic handle. rsc.org Iodine-containing aromatic compounds are particularly valuable as they are highly reactive substrates in a wide array of transition metal-catalyzed cross-coupling reactions. rsc.org This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to elaborate the core structure into a diverse library of derivatives. The synthesis of heteroaromatic iodides can be challenging, which makes pre-functionalized building blocks like iodinated pyridines highly valuable. rsc.org

The picolinonitrile framework itself, a pyridine ring substituted with a nitrile group, is a common scaffold found in many biologically active compounds. The combination of these three components—a picolinonitrile core, a trifluoromethyl group, and an iodine atom—results in a powerful building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. rsc.org

Overview of the Chemical Compound's Structural Features and Intrinsic Reactivity Potential in Organic Transformations

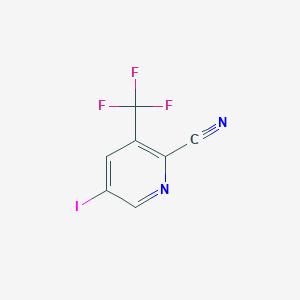

5-Iodo-3-(trifluoromethyl)picolinonitrile is a specialized organic compound characterized by a pyridine ring functionalized at three key positions. Its structure is defined by a nitrile (-C≡N) group at the 2-position, a trifluoromethyl (-CF3) group at the 3-position, and an iodine atom at the 5-position.

The intrinsic reactivity of this molecule is dictated by the interplay of these functional groups. The trifluoromethyl and nitrile groups are potent electron-withdrawing groups. Their presence significantly lowers the electron density of the pyridine ring, which in turn influences its reactivity in various chemical transformations.

The most significant feature for synthetic applications is the carbon-iodine (C-I) bond at the 5-position. Aryl iodides are among the most reactive organic halides in palladium-catalyzed cross-coupling reactions. nih.gov This makes the iodine atom an excellent leaving group and the primary site for synthetic modification. This position is amenable to a variety of powerful bond-forming reactions, including but not limited to:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes to generate C-C bonds.

The regiochemistry of these transformations is precisely controlled by the location of the iodine atom. The electron-deficient nature of the pyridine ring, enhanced by the -CF3 and -CN groups, can also influence the rate and efficiency of these coupling reactions. Therefore, this compound is not merely a static molecule but a highly reactive and versatile platform for the synthesis of more complex, highly functionalized pyridine derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1360898-25-4 bldpharm.com |

| Molecular Formula | C₇HF₃IN₃ |

| Molecular Weight | 313.00 g/mol |

| IUPAC Name | 5-iodo-3-(trifluoromethyl)pyridine-2-carbonitrile |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2F3IN2 |

|---|---|

Molecular Weight |

298.00 g/mol |

IUPAC Name |

5-iodo-3-(trifluoromethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H2F3IN2/c8-7(9,10)5-1-4(11)3-13-6(5)2-12/h1,3H |

InChI Key |

CKKBJOKDVCHOQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C#N)I |

Origin of Product |

United States |

Synthetic Utility of 5 Iodo 3 Trifluoromethyl Picolinonitrile As a Versatile Intermediate

Building Block for Complex Heterocyclic Architectures

The true value of 5-Iodo-3-(trifluoromethyl)picolinonitrile lies in its capacity to serve as a foundational element for the synthesis of intricate heterocyclic systems. The presence of both an electrophilic carbon (C-5, attached to iodine) and a nucleophilic nitrogen within the pyridine (B92270) ring, along with the potential for the nitrile group to participate in cyclization reactions, opens avenues for creating fused and polycyclic frameworks.

Transition-metal-catalyzed reactions are a cornerstone of modern organic synthesis, and iodo-substituted aromatics are prime substrates for such transformations. Palladium-catalyzed cross-coupling reactions, in particular, are expected to be highly efficient with this intermediate. For instance, the iodine atom at the 5-position can readily undergo oxidative addition to a low-valent palladium complex, initiating catalytic cycles like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby enabling the construction of complex, multi-ring systems.

Recent research has demonstrated the successful palladium-catalyzed cyclization of (Z)-5-iodo-4-pentenenitriles to form cyclopentenone derivatives. This type of reaction, where a nitrile group participates in a cyclization with an organopalladium intermediate, highlights a potential pathway for this compound to be used in the formation of fused ring systems. The nitrile group can act as a reaction partner in such palladium-catalyzed coupling processes, leading to the generation of imido-Pd(II) intermediates that can be further transformed.

Precursor to Biologically Relevant Fluorinated Pyridine Scaffolds

Fluorinated pyridine moieties are a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound is a valuable precursor for the synthesis of novel fluorinated pyridine scaffolds with potential biological relevance.

The synthesis of related trifluoromethyl-substituted pyridines often involves the introduction of the trifluoromethyl group at an early stage, followed by further functionalization of the pyridine ring. A common strategy involves the halogen exchange of trichloromethylpyridines. The subsequent introduction of an iodo group, as seen in the synthesis of related compounds like 2-chloro-3-trifluoromethyl-5-(iodo)pyridine, often utilizes iodinating agents such as N-iodosuccinimide (NIS). This iodinated intermediate can then be used in a variety of coupling reactions to introduce different substituents.

The general synthetic utility of iodo-pyridines in accessing biologically relevant scaffolds is well-documented. For example, the Sonogashira coupling of iodo-pyridines with terminal alkynes is a powerful method for creating carbon-carbon bonds under mild conditions. Similarly, the Buchwald-Hartwig amination of iodo-pyridines provides access to a wide range of amino-substituted pyridines. These reactions, when applied to this compound, would yield a library of novel fluorinated pyridine derivatives for biological screening.

Utilization in the Construction of Functionalized Pyridine Derivatives

The primary utility of this compound in constructing functionalized pyridine derivatives stems from the reactivity of the carbon-iodine bond in cross-coupling reactions. The iodine atom serves as a versatile handle for introducing a wide range of functional groups and for building more complex molecular structures.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Functional Group | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Pd(0) catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine | Amino | Pd(0) or Ni(0) catalyst, Ligand, Base |

| Heck Coupling | Alkene | Alkenyl | Pd(0) catalyst, Base |

| Stille Coupling | Organostannane | Various organic groups | Pd(0) catalyst |

| Negishi Coupling | Organozinc reagent | Various organic groups | Pd(0) or Ni(0) catalyst |

The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds between sp2-hybridized carbons. The reaction of this compound with various aryl or heteroaryl boronic acids would provide a straightforward route to 5-aryl- and 5-heteroaryl-3-(trifluoromethyl)picolinonitriles. These products themselves can be valuable intermediates for further synthetic transformations.

The Sonogashira coupling allows for the introduction of an alkynyl moiety at the 5-position of the pyridine ring. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The resulting 5-alkynyl-3-(trifluoromethyl)picolinonitriles are versatile building blocks that can undergo further reactions, such as cyclizations or click chemistry.

The Buchwald-Hartwig amination provides a direct method for the formation of carbon-nitrogen bonds. Reacting this compound with a variety of primary or secondary amines in the presence of a palladium or nickel catalyst would yield 5-amino-3-(trifluoromethyl)picolinonitrile (B1282822) derivatives. These compounds are of interest due to the prevalence of the amino-pyridine scaffold in medicinal chemistry.

While specific examples of these reactions with this compound as the substrate are not yet widely reported in peer-reviewed journals, the extensive precedent with other iodo-pyridines strongly supports its potential as a versatile and valuable intermediate in the synthesis of functionalized pyridine derivatives. The combination of the reactive iodo-substituent with the electronically modifying trifluoromethyl and nitrile groups makes it a highly promising tool for the discovery and development of new chemical entities.

Applications in Advanced Chemical Research and Materials Science

Design and Synthesis of Novel Fluorinated Organic Materials

The utility of 5-Iodo-3-(trifluoromethyl)picolinonitrile as a precursor in materials science stems from its identity as a fluorinated building block. bldpharm.com Organofluorine compounds are known to impart unique characteristics to materials, such as enhanced thermal stability, chemical resistance, and specific surface properties like low surface energy. core.ac.uknih.gov The iodo-substituent on the pyridine (B92270) ring is a critical feature, enabling the molecule's incorporation into larger molecular and macromolecular structures through a variety of well-established carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to its application in creating new polymers and functional electronic materials.

In polymer science, monomers containing trifluoromethyl groups are valuable for producing materials with specialized properties. The presence of the CF₃ group can enhance thermal stability, oxidative resistance, and hydrophobicity, while lowering the refractive index and dielectric constant of the resulting polymer. core.ac.uk this compound is a prime candidate for a monomer in the synthesis of such high-performance polymers.

The iodo group can be readily converted into other functional groups or used directly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, and Sonogashira couplings) to form the polymer backbone. For example, polymerization through repetitive Suzuki coupling with a diboronic acid or Stille coupling with a distannane could yield fully aromatic, conjugated polymers. The resulting polymers would benefit from the properties conferred by the trifluoromethyl- and cyano-substituted pyridine units integrated into their structure. These polymers are expected to exhibit low surface energies, making them suitable for creating hydrophobic and oleophobic coatings with anti-adhesive and low-friction properties. core.ac.uk

| Functional Group | Contribution to Polymer Properties | Relevant Synthetic Pathway |

|---|---|---|

| Iodo Group (-I) | Acts as a reactive site for polymerization, enabling the formation of the polymer chain. | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). |

| Trifluoromethyl Group (-CF₃) | Enhances thermal stability, chemical resistance, and hydrophobicity. Lowers dielectric constant and surface energy. | Incorporated into the polymer backbone via the monomer. |

| Picolinonitrile Moiety | Provides rigidity, potential for n-type conductivity, and defined stereochemistry to the polymer chain. The nitrogen atom can influence solubility and adhesion. | Forms the repeating unit of the polymer structure. |

The electronic structure of this compound makes it a compelling building block for organic electronic and optical materials. The pyridine ring is an electron-deficient (π-accepting) aromatic system, and this characteristic is significantly amplified by the potent electron-withdrawing effects of both the trifluoromethyl group at the 3-position and the nitrile group at the 2-position. This strong electron-deficient nature makes it a candidate for constructing n-type organic semiconductors, which are essential for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The synthetic value of the iodo group is critical here. It allows for the covalent linking of this electron-deficient core to other electronically active units (either electron-donating or electron-accepting) to create complex conjugated molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, coupling it with an electron-rich unit, such as a thiophene (B33073) or carbazole (B46965) derivative, can produce donor-acceptor molecules with small bandgaps, which are desirable for applications in organic electronics and as optical dyes. Supplier categorization lists the parent compound as a building block for OLED and other electronic materials, underscoring its potential in this research area. bldpharm.com

| Property | Origin | Potential Application |

|---|---|---|

| Strong Electron-Deficient Nature | Synergistic effect of the pyridine ring nitrogen and the -CF₃ and -CN substituents. | n-Type organic semiconductors for OFETs and OPVs. |

| Tunable Energy Levels (HOMO/LUMO) | Achieved by coupling the iodo-position with various aromatic or aliphatic groups. | Development of materials with specific colors for OLEDs or tailored absorption for OPVs. |

| High Thermal and Chemical Stability | Conferred by the strong C-F bonds of the trifluoromethyl group. | Increased lifetime and operational stability of organic electronic devices. |

Development of Fluorinated Organic Molecules with Tunable Properties

A central theme in modern organic synthesis is the ability to fine-tune molecular properties through precise structural modifications. This compound is an exemplary scaffold for this purpose. The molecule's reactivity is dominated by the carbon-iodine bond, which is significantly more reactive than the other C-H or C-F bonds on the ring, particularly in metal-catalyzed reactions. This selective reactivity allows chemists to use the iodo-group as a versatile anchor point for introducing a vast array of functional groups, thereby systematically altering the molecule's properties.

By employing different cross-coupling reactions, researchers can attach various substituents at the 5-position of the pyridine ring.

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, which can be used to extend conjugation, modify electronic properties, or introduce steric bulk.

Sonogashira Coupling: Reaction with terminal alkynes attaches ethynyl-linked moieties, creating rigid, linear structures often used in molecular wires or advanced optical materials.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing substituted amino groups which are powerful electron-donating groups and can dramatically alter the electronic and photophysical properties of the pyridine system.

Stille Coupling: The use of organostannanes provides another route to C-C bond formation, often with a high tolerance for other functional groups.

This synthetic flexibility enables the creation of libraries of related compounds where properties like solubility, absorption/emission wavelengths, and electrochemical potentials can be precisely tuned. For example, replacing the iodo group with an electron-donating amino group would create a "push-pull" system with the electron-withdrawing CF₃ and CN groups, likely resulting in a molecule with strong intramolecular charge transfer characteristics.

| Reaction Type | Functional Group Introduced | Resulting Property Change |

|---|---|---|

| Suzuki Coupling | Aryl, Heteroaryl, Vinyl | Modulation of electronic structure, extension of π-conjugation, steric hindrance tuning. |

| Sonogashira Coupling | Alkynyl | Introduction of rigid, linear linkers; modification of photophysical properties. |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Introduction of strong electron-donating groups; creation of push-pull chromophores. |

| Cyanation | Nitrile (-CN) | Increased electron-withdrawing character; modification of ligand properties. |

Chemical Probes and Ligands in Chemical Biology Research

Excluding any consideration of biological activity or clinical outcomes, this compound stands as a valuable starting material for the synthesis of chemical tools used in chemical biology research. Its utility lies in its capacity to be converted into more complex molecules that can serve as probes or ligands. The iodo-substituent is the key feature that allows for the attachment of various reporter groups or reactive functionalities.

For example, the iodo group can be synthetically transformed into other groups that are designed to react with specific biomolecules. One such derivative is 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, where the isothiocyanate group (-NCS) can readily react with primary amine groups, such as the lysine (B10760008) residues on proteins, to form stable thiourea (B124793) linkages. bldpharm.comchemicalbook.comsigmaaldrich.com This allows the trifluoromethyl-picolinonitrile core to be covalently attached to molecules of interest for research purposes.

Furthermore, the iodo-handle allows for the introduction of reporter tags via cross-coupling reactions. A fluorescent dye, a biotin (B1667282) tag (for affinity purification), or a spin label could be attached at this position. The trifluoromethyl group itself can be useful in this context as the ¹⁹F nucleus is NMR-active, allowing for the use of ¹⁹F NMR spectroscopy as a non-invasive analytical technique.

The pyridine nitrogen and nitrile group also present potential metal coordination sites. This makes the scaffold interesting for the design of ligands for metal complexes. bldpharm.com By modifying the 5-position, the steric and electronic environment around these coordination sites can be tuned, potentially leading to ligands with specific binding affinities or catalytic properties for use in fundamental coordination chemistry studies.

| Starting Material | Target Functional Group | Purpose in Probe/Ligand Design |

|---|---|---|

| This compound | Isothiocyanate (-NCS) | Covalent labeling of primary amines (e.g., on proteins). |

| This compound | Terminal Alkyne or Azide | Enables attachment via "click chemistry" (CuAAC or SPAAC). |

| This compound | Fluorophore (e.g., Bodipy, Coumarin) | Creation of fluorescent probes for imaging or sensing applications. |

| This compound | Biotin | Development of affinity-based probes for pull-down experiments. |

Future Research Directions and Challenges in 5 Iodo 3 Trifluoromethyl Picolinonitrile Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

One promising avenue is the exploration of late-stage functionalization techniques. These methods would allow for the direct introduction of the iodo, trifluoromethyl, and nitrile groups onto a pre-existing pyridine (B92270) scaffold in the final steps of a synthesis. This approach would not only improve efficiency but also provide rapid access to a diverse range of analogs for structure-activity relationship studies.

Furthermore, the development of catalytic methods for the synthesis of this compound is highly desirable. For instance, the use of transition-metal catalysis for the direct C-H iodination and trifluoromethylation of a picolinonitrile precursor could offer a more direct and atom-economical route. The challenges in this area lie in achieving high regioselectivity and functional group tolerance under mild reaction conditions.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage Functionalization | Rapid access to analogs, increased efficiency | Regioselectivity, functional group compatibility |

| Catalytic C-H Activation | High atom economy, reduced waste | Catalyst development, reaction optimization |

| Flow Chemistry Synthesis | Improved safety and scalability, precise control | Initial setup costs, optimization of flow parameters |

Exploration of Novel Reactivity and Unprecedented Transformation Pathways for the Chemical Compound

The unique combination of functional groups in 5-Iodo-3-(trifluoromethyl)picolinonitrile opens the door to a wide array of chemical transformations. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack. The iodine atom, a versatile functional group, can participate in a variety of cross-coupling reactions.

Future research will undoubtedly focus on harnessing this reactivity to forge new carbon-carbon and carbon-heteroatom bonds. For example, the iodine atom can serve as a handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide range of substituents at the 5-position of the pyridine ring. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification.

Moreover, the trifluoromethyl group can influence the regioselectivity of reactions on the pyridine ring and can also be a site for novel transformations. The exploration of radical reactions involving the C-I bond is another area ripe for investigation, potentially leading to new methods for the formation of complex molecular architectures. A significant challenge will be to control the chemoselectivity of these transformations, given the multiple reactive sites within the molecule.

| Reaction Type | Potential Products | Research Focus |

| Suzuki Coupling | Biaryl compounds | Catalyst optimization, substrate scope expansion |

| Sonogashira Coupling | Alkynyl-substituted pyridines | Development of milder reaction conditions |

| Buchwald-Hartwig Amination | Aminopyridine derivatives | Ligand design for improved efficiency |

| Nitrile Hydrolysis/Reduction | Picolinic acids/aminomethylpyridines | Selective and mild conversion methods |

Integration with Machine Learning and Artificial Intelligence for Synthesis Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis. In the context of this compound, these computational tools can be employed to accelerate the discovery of new synthetic routes and to predict the outcomes of novel reactions.

ML algorithms can be trained on large datasets of known chemical reactions to identify patterns and predict the feasibility and yield of a proposed synthetic step. This can save significant time and resources in the laboratory by prioritizing high-probability reactions for experimental validation. For a molecule like this compound, with its multiple functional groups, AI can help to navigate the complex reactivity landscape and suggest optimal reaction conditions to achieve a desired transformation.

Furthermore, generative models can be used to design novel synthetic pathways to the target molecule and its derivatives. By inputting the desired product, these algorithms can propose a series of reaction steps, starting from readily available starting materials. The primary challenge in this area is the need for large, high-quality datasets of chemical reactions to train the ML models effectively. The development of robust and accurate predictive models for the reactivity of highly functionalized heterocyclic compounds remains a key area of research.

Expansion into New Frontier Areas of Material Science and Supramolecular Chemistry

The unique electronic and structural properties of this compound make it an attractive building block for the development of new materials with tailored functionalities. The presence of the trifluoromethyl group can enhance properties such as thermal stability and lipophilicity, while the pyridine nitrogen and nitrile group can act as coordination sites for metal ions.

In material science, this compound could be incorporated into organic light-emitting diodes (OLEDs), where the trifluoromethyl group could improve electron transport properties. Its derivatives could also be explored as components of liquid crystals or as functional monomers for the synthesis of novel polymers.

In the realm of supramolecular chemistry, the ability of the pyridine and nitrile functionalities to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding (through the iodine atom), makes it a promising candidate for the construction of self-assembling systems. These systems could find applications in areas such as molecular recognition, sensing, and catalysis. The challenge lies in understanding and controlling the intricate interplay of these non-covalent interactions to achieve the desired supramolecular architectures and functions.

Q & A

Q. Table 1: Reactivity of Halogenated Picolinonitriles in Cross-Coupling Reactions

| Halogen (X) | Bond Dissociation Energy (kcal/mol) | Relative Coupling Rate (vs. X = I) |

|---|---|---|

| Iodine (I) | 57 | 1.0 (Reference) |

| Bromine (Br) | 72 | 0.7–0.8 |

| Chlorine (Cl) | 85 | 0.5–0.6 |

Q. Table 2: Stability of this compound Under Stress Conditions

| Condition | Degradation After 7 Days | Major Degradation Product |

|---|---|---|

| 40°C, 75% RH | <5% | None detected |

| 60°C, dry | 10–15% | 5-Hydroxy-3-(trifluoromethyl)picolinonitrile |

| UV light (254 nm) | 20–25% | Deiodinated nitrile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.